molecular formula C22H27ClN4 B12213782 5-Tert-butyl-3-(4-chlorophenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine

5-Tert-butyl-3-(4-chlorophenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B12213782
M. Wt: 382.9 g/mol
InChI Key: GNRJBMGRATYTHO-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-(4-chlorophenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a methylpiperidinyl group attached to a pyrazolo[1,5-a]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-3-(4-chlorophenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactionsCommon reagents used in these reactions include tert-butyl chloride, 4-chlorophenylboronic acid, and 4-methylpiperidine .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-3-(4-chlorophenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-Tert-butyl-3-(4-chlorophenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-3-(4-chlorophenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylpyrazolo[1,5-a]pyrimidine: Lacks the tert-butyl and methylpiperidinyl groups.

    5-Tert-butylpyrazolo[1,5-a]pyrimidine: Lacks the chlorophenyl and methylpiperidinyl groups.

    7-(4-Methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine: Lacks the tert-butyl and chlorophenyl groups.

Uniqueness

5-Tert-butyl-3-(4-chlorophenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the chlorophenyl and methylpiperidinyl groups contribute to its biological activity and potential therapeutic applications .

Properties

Molecular Formula

C22H27ClN4

Molecular Weight

382.9 g/mol

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C22H27ClN4/c1-15-9-11-26(12-10-15)20-13-19(22(2,3)4)25-21-18(14-24-27(20)21)16-5-7-17(23)8-6-16/h5-8,13-15H,9-12H2,1-4H3

InChI Key

GNRJBMGRATYTHO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C(C)(C)C

Origin of Product

United States

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